molecular formula C32H37NO9 B129082 枸橼酸德罗西芬 CAS No. 97752-20-0

枸橼酸德罗西芬

货号 B129082
CAS 编号: 97752-20-0
分子量: 579.6 g/mol
InChI 键: GTJXPMSTODOYNP-BTKVJIOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Droloxifene citrate, also known as FK-435, ICI-79280, K-060, K-21060E, RP-60850, and 3-Hydroxytamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It

科学研究应用

Reversal of Multidrug Resistance (MDR)

Droloxifene citrate has been found to have a significant effect on reversing the MDR of K562/A02 cells. It modulates the expression of genes like mdrl, GST pi, and TopoII alpha, which are crucial in the development of drug resistance .

Induction of Apoptosis in Luteal Cells

Another notable application is the induction of apoptosis in cultured rat luteal cells. This suggests potential therapeutic uses in conditions where controlled cell death is beneficial, such as in certain ovarian disorders .

Antiestrogenic Activity in Breast Cancer

Droloxifene acts as an antiestrogen and has shown promise in the treatment of metastatic breast cancer. It exhibits a higher affinity for estrogen receptors and a more effective inhibition of cell growth in ER-positive cell lines compared to other antiestrogens .

Hormonal Modulation

The compound has been observed to increase Sex Hormone-Binding Globulin (SHBG) levels and suppress Follicle-Stimulating Hormone (FSH) across all dosages. At higher dosages, it also suppresses Luteinizing Hormone (LH), indicating its potential for hormonal therapy applications .

Cardiovascular Benefits

Droloxifene has been associated with positive cardiovascular effects, such as increasing high-density lipoprotein (HDL) levels and reducing fibrinogen. These properties could make it beneficial in managing cardiovascular diseases .

Rapid Pharmacokinetics

Compared to similar drugs like tamoxifen, droloxifene has more rapid pharmacokinetics, reaching peak concentrations and being eliminated from the body much more quickly. This could be advantageous in clinical situations where rapid drug action and clearance are desired .

作用机制

Target of Action

Droloxifene citrate is a novel selective estrogen receptor modulator (SERM) and a derivative of the triphenylethylene drug tamoxifen . Its primary target is the estrogen receptor . The estrogen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

Droloxifene citrate interacts with its target, the estrogen receptor, by exhibiting a higher affinity to the receptor compared to tamoxifen . This results in a higher anti-estrogenic to estrogenic ratio and more effective inhibition of cell growth and division in estrogen receptor-positive cell lines .

Biochemical Pathways

The interaction of droloxifene citrate with the estrogen receptor leads to changes in various biochemical pathways. It induces apoptosis, which is a process of programmed cell death . This effect on apoptosis can have significant implications in tissues like bone and breast tissue .

Pharmacokinetics

Droloxifene citrate exhibits more rapid pharmacokinetics than tamoxifen, reaching peak concentrations and being eliminated much more rapidly . This rapid pharmacokinetics may be beneficial in situations where an increased antiestrogenic to estrogenic ratio is required .

Result of Action

The result of droloxifene citrate’s action is the effective inhibition of cell growth and division in estrogen receptor-positive cell lines . It also prevents estrogen deficiency-induced bone loss without causing uterine hypertrophy .

属性

IUPAC Name

3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJXPMSTODOYNP-BTKVJIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Droloxifene citrate

CAS RN

97752-20-0
Record name Droloxifene citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97752-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Droloxifene citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097752200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-[2-[4-[1-(3-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.097.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DROLOXIFENE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM138NW4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Droloxifene citrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Droloxifene citrate
Reactant of Route 3
Reactant of Route 3
Droloxifene citrate
Reactant of Route 4
Droloxifene citrate
Reactant of Route 5
Droloxifene citrate
Reactant of Route 6
Droloxifene citrate

Q & A

Q1: What are the newly discovered bioactivities of Droloxifene citrate?

A1: Beyond its known anti-estrogenic properties, Droloxifene citrate exhibits two newly discovered bioactivities []:

  1. Induction of Apoptosis in Rat Luteal Cells: Droloxifene citrate can induce apoptosis (programmed cell death) in cultured rat luteal cells. This finding opens avenues for exploring its use in conditions where luteal cell regulation is crucial. You can read more about this in the study published here: [Synthesis of droloxifene citrate and its new bioactivity] []

Q2: How is Droloxifene citrate metabolized in the human body?

A2: Following oral administration, Droloxifene citrate undergoes extensive metabolism, primarily in the liver []. The major metabolic pathway involves glucuronidation, leading to the formation of Droloxifene glucuronide, which is the primary circulating metabolite. Other metabolic pathways include N-demethylation and side-chain hydroxylation. Excretion of Droloxifene and its metabolites occurs primarily via the fecal route, suggesting a role for biliary excretion and enterohepatic circulation. For more details on the pharmacokinetics and metabolism, refer to the study: [Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects] [].

Q3: Can you describe an efficient synthetic procedure for Droloxifene citrate?

A3: An improved synthesis of Droloxifene citrate utilizes methoxybenzene and phenylacetic acid as starting materials []. This procedure involves eight steps: Friedel-Crafts acylation, alkylation, demethylation, etherification, Grignard addition, elimination-dehydration, configuration conversion, and citrate formation. This optimized method boasts an overall yield of 14.7% (9.2%), a significant improvement over previously reported methods. The advantages include readily available reagents, simplified purification steps, and efficient configuration conversion. For a detailed protocol, please refer to the research article: [Synthesis of droloxifene citrate and its new bioactivity] [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。